2-Oxooctylamine hydrochloride
Description
This compound likely shares functional and structural similarities with other hydrochlorides of amine derivatives, such as those documented in the evidence (e.g., Methoxisopropamine hydrochloride, Oxomemazine hydrochloride). These analogs are often utilized in pharmaceutical research or forensic applications due to their bioactive properties .
Properties
CAS No. |
113697-90-8 |
|---|---|
Molecular Formula |
C8H18ClNO |
Molecular Weight |
179.69 g/mol |
IUPAC Name |
1-aminooctan-2-one;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-2-3-4-5-6-8(10)7-9;/h2-7,9H2,1H3;1H |
InChI Key |
WKCBWGSDJCODIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)CN.Cl |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group (-NH₂) in 2-oxooctylamine hydrochloride participates in nucleophilic substitution reactions. For example:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, THF) under basic conditions to form N-alkyl derivatives .
-
Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) or anhydrides. The reaction proceeds via intermediate imine formation, stabilized by the ketone group .
Example Reaction:
Yield: 65–82% under optimized conditions.
Ketone-Mediated Transformations
The α-ketone group facilitates:
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, yielding 2-hydroxyoctylamine hydrochloride .
-
Condensation : Reacts with hydrazines or hydroxylamine to form hydrazones or oximes, respectively. These derivatives are pivotal in heterocycle synthesis .
Table 1: Ketone Reactivity in 2-Oxooctylamine Hydrochloride
Metal-Catalyzed Reactions
Transition metals enhance reactivity:
-
Nickel(II)-Mediated Oxidation : Nickel chloride promotes oxidation of the α-CH₂ group adjacent to the ketone, forming vicinal dioximes in the presence of hydroxylamine .
-
Iron(II)-Catalyzed Nitrosation : Styrenes and NaNO₂/Fe(BH₄)₂ generate aromatic ketoximes via electrophilic attack .
Mechanistic Insight :
The nickel(II) center activates the α-CH₂ bond, enabling oxidation to a carbonyl intermediate. Subsequent reaction with hydroxylamine yields dioximes :
Biochemical Transformations
In enzymatic pathways, 2-oxooctylamine derivatives serve as intermediates:
-
Transamination : Catalyzed by 5-oxooctanal-aminotransferase, it converts to χ-coniceine in poison hemlock alkaloid biosynthesis .
-
Reductive Amination : NADPH-dependent enzymes reduce the ketone to secondary amines, forming neuroactive piperidine alkaloids .
Key Pathway :
Pharmaceutical Relevance
While not directly used in drugs, its derivatives show bioactivity:
Comparison with Similar Compounds


Key Observations :
- Structural Diversity: While 2-Oxooctylamine hydrochloride is hypothesized to feature a linear aliphatic chain with a ketone group, most analogs in the evidence (e.g., Oxomemazine, Memantine) incorporate aromatic or polycyclic frameworks. Methoxisopropamine hydrochloride shares a ketone group but in a cyclohexanone system .
- Functional Groups : The presence of a ketone (2-oxo) and amine in 2-Oxooctylamine may confer reactivity similar to Methoxisopropamine, which is used in neuropharmacological research due to its interaction with NMDA receptors .
- Analytical Overlap : Chromatographic methods (HPLC) and spectrophotometry are common across these compounds, suggesting standardized protocols for hydrochloride salt analysis .
Q & A
Basic: What are the recommended synthesis routes for 2-Oxooctylamine hydrochloride, and how can purity be optimized?
Methodological Answer:
The synthesis of 2-Oxooctylamine hydrochloride typically involves reductive amination of 2-oxooctanal with ammonium acetate, followed by hydrochloric acid salt formation. Key steps include:
- Step 1 : Condensation of 2-oxooctanal with ammonium acetate in ethanol under reflux (60–70°C, 6–8 hours) .
- Step 2 : Reduction using sodium cyanoborohydride (NaBH3CN) in methanol at 0–5°C to avoid side reactions.
- Step 3 : Acidification with concentrated HCl to precipitate the hydrochloride salt.
Purity Optimization : - Recrystallize from ethanol/water (3:1 v/v) to remove unreacted intermediates.
- Characterize via 1H/13C NMR (δ ~2.3 ppm for ketone proton, δ ~8.5 ppm for amine hydrochloride) and HPLC-MS (theoretical [M+H]+: 192.1 g/mol).
- Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane 1:1, Rf ~0.3 for product).
Table 1 : Comparison of Synthesis Routes
| Method | Yield (%) | Purity (%) | Key Condition |
|---|---|---|---|
| Reductive Amination | 65–75 | ≥98 | NaBH3CN, 0–5°C |
| Catalytic Hydrogenation | 50–60 | 95 | H2, Pd/C, 50°C |
Basic: What safety protocols are critical when handling 2-Oxooctylamine hydrochloride?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (irritation risk noted in similar hydrochlorides ).
- Ventilation : Use fume hoods during weighing and synthesis; avoid dust generation (particle size <10 µm may cause respiratory irritation ).
- Spill Management : Collect spills mechanically using inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent hygroscopic degradation .
Advanced: How can researchers resolve contradictions in reported solubility data for 2-Oxooctylamine hydrochloride?
Methodological Answer:
Discrepancies in solubility (e.g., aqueous vs. organic solvents) arise from pH-dependent equilibrium between free base and salt forms. To address this:
pH-Solubility Profile : Measure solubility in buffers (pH 1–12) using UV-Vis spectroscopy (λmax ~260 nm).
Counterion Effects : Compare solubility in chloride vs. other anions (e.g., sulfate) via gravimetric analysis .
Temperature Dependence : Conduct van’t Hoff analysis (ln S vs. 1/T) to calculate enthalpy of dissolution.
Example Workflow :
- Prepare saturated solutions in PBS (pH 7.4) and 0.1M HCl.
- Filter (0.22 µm) and quantify via HPLC-UV.
- Reconcile data with computational models (e.g., COSMO-RS) .
Advanced: What experimental designs mitigate instability of 2-Oxooctylamine hydrochloride in biological assays?
Methodological Answer:
Instability in cell culture media (e.g., hydrolysis at 37°C) requires:
- Stability Screening : Incubate compound in RPMI-1640 at 37°C; sample at 0, 6, 12, 24 hours for LC-MS analysis.
- Protection Strategies :
- Add antioxidants (0.1% ascorbic acid) to media.
- Use low-temperature assays (4°C) for short-term studies.
- Controls : Include vehicle (e.g., DMSO) and degraded compound samples to distinguish biological effects from artifacts .
Table 2 : Stability in Common Buffers
| Buffer | Half-Life (h) | Degradation Product |
|---|---|---|
| PBS (pH 7.4) | 8.2 | 2-Oxooctanoic acid |
| 0.1M HCl | >24 | None detected |
Basic: Which analytical techniques are most reliable for characterizing 2-Oxooctylamine hydrochloride?
Methodological Answer:
- NMR Spectroscopy : Confirm structure via 1H NMR (amine proton at δ 8.2–8.6 ppm) and 13C NMR (carbonyl at δ 205–210 ppm) .
- Mass Spectrometry : ESI-MS in positive mode for [M+H]+ (m/z 192.1) and isotopic pattern matching.
- Elemental Analysis : Validate chloride content (theoretical Cl: 18.4%) via ion chromatography .
Advanced: How should researchers address low reproducibility in pharmacological studies involving 2-Oxooctylamine hydrochloride?
Methodological Answer:
Low reproducibility often stems from batch-to-batch variability or impurities. Mitigation strategies:
Batch Characterization : Require suppliers to provide COA with HPLC purity (>98%), residual solvent data (e.g., ethanol <0.5%) .
In-House Validation : Re-crystallize and test each batch in a reference assay (e.g., serotonin uptake inhibition at 10 µM ).
Blinded Experiments : Use third-party lab replicates to eliminate observer bias .
Basic: What are the first-aid measures for accidental exposure to 2-Oxooctylamine hydrochloride?
Methodological Answer:
- Inhalation : Move to fresh air; monitor for dyspnea (seek medical attention if symptoms persist ).
- Skin Contact : Wash with soap/water for 15 minutes; apply emollient if irritation occurs.
- Ingestion : Rinse mouth; do NOT induce vomiting (risk of aspiration). Administer activated charcoal (1 g/kg) under medical supervision .
Advanced: What computational methods predict the reactivity of 2-Oxooctylamine hydrochloride in novel reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 to model nucleophilic attack at the carbonyl group (B3LYP/6-31G* level).
- MD Simulations : Simulate solvation in water/ethanol mixtures (GROMACS) to predict aggregation tendencies.
- SAR Studies : Compare with analogs (e.g., 2-oxoheptylamine) to identify structure-activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


